2-Quinazolin-4-ylguanidine

Positional isomerism STAT3 inhibition Hypoglycemic

2-Quinazolin-4-ylguanidine (CAS 6635-74-1) is a nitrogen-containing heterocyclic compound with molecular formula C9H9N5 and molecular weight 187.20 g/mol, featuring a guanidine moiety attached at the 4-position of the quinazoline bicyclic ring system. This compound belongs to the (2-amino-4-quinazolinyl)-guanidine class, which has been disclosed in patent literature as possessing blood-sugar reducing (hypoglycemic) pharmacological properties.

Molecular Formula C9H9N5
Molecular Weight 187.20 g/mol
CAS No. 6635-74-1
Cat. No. B13983563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinazolin-4-ylguanidine
CAS6635-74-1
Molecular FormulaC9H9N5
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)N=C(N)N
InChIInChI=1S/C9H9N5/c10-9(11)14-8-6-3-1-2-4-7(6)12-5-13-8/h1-5H,(H4,10,11,12,13,14)
InChIKeyMQGZDHWVKOXVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Quinazolin-4-ylguanidine (CAS 6635-74-1): A 4-Guanidinoquinazoline Scaffold for Metabolic and Kinase-Targeted Research Procurement


2-Quinazolin-4-ylguanidine (CAS 6635-74-1) is a nitrogen-containing heterocyclic compound with molecular formula C9H9N5 and molecular weight 187.20 g/mol, featuring a guanidine moiety attached at the 4-position of the quinazoline bicyclic ring system . This compound belongs to the (2-amino-4-quinazolinyl)-guanidine class, which has been disclosed in patent literature as possessing blood-sugar reducing (hypoglycemic) pharmacological properties [1]. The 4-guanidino substitution pattern distinguishes it from the more extensively studied 2-guanidinoquinazoline positional isomer series, which has been independently characterized for STAT3 pathway inhibition, antibacterial translation inhibition, and acid-sensing ion channel modulation.

Why 2-Guanidinoquinazoline Positional Isomers Cannot Substitute for 2-Quinazolin-4-ylguanidine in Target-Specific Research


The position of the guanidine substituent on the quinazoline core (4- vs. 2-) is not a trivial structural variation—it fundamentally redirects biological target engagement. The 2-guanidinoquinazoline series has been characterized as STAT3 pathway inhibitors, with lead compound 11a exhibiting a STAT3 IC50 of 15.7 ± 5.4 μM and optimized analog 11c achieving 0.8 ± 0.6 μM potency in Cal33 head and neck tumor cells, accompanied by anti-proliferative activity across HNSCC cell lines [1]. Separately, 2-guanidinoquinazolines have been identified as bacterial translation inhibitors with promising antibacterial activity [2]. In contrast, the 4-quinazolinyl-guanidine series—to which 2-Quinazolin-4-ylguanidine belongs—is specifically patented for blood-sugar reduction, with no documented STAT3 or ribosomal translation activity in the primary literature [3]. Procuring an incorrect positional isomer therefore risks directing a screening campaign toward an entirely unintended biological pathway.

Quantitative Differentiation Evidence for 2-Quinazolin-4-ylguanidine Against Closest Structural Analogs


Positional Isomerism Dictates Divergent Biological Target Landscapes: 4-Guanidino vs. 2-Guanidinoquinazoline

The 2-guanidinoquinazoline positional isomer series (guanidine at C-2 of quinazoline) has documented STAT3 inhibitory activity, with compound 11a showing STAT3 IC50 = 15.7 ± 5.4 μM and selectivity over STAT1 (IC50 > 50 μM, selectivity index > 3) in Cal33 head and neck tumor cells [1]. The C6,C8-dimethyl optimized analog 11c achieved STAT3 IC50 = 0.8 ± 0.6 μM [1]. This same 2-guanidino series also demonstrates antibacterial activity via bacterial translation inhibition [2]. In contrast, the 4-quinazolinyl-guanidine series—to which the target compound belongs—is specifically claimed for blood-sugar reduction in patent US 4,128,643, with no STAT3 or antibacterial translation activity reported in the peer-reviewed primary literature for this positional isomer [3]. The divergence in patent filing strategy between the two positional isomer families further underscores their non-overlapping therapeutic indications.

Positional isomerism STAT3 inhibition Hypoglycemic Target selectivity Quinazoline scaffold

Hypoglycemic Patent Positioning: Exclusive 4-Quinazolinyl-Guanidine Intellectual Property Landscape

Patent US 4,128,643 (Hoechst AG, 1978) explicitly claims (2-amino-4-quinazolinyl)-guanidines of formula I for blood-sugar reducing effect, with a specified individual oral dose range of 50–250 mg per tablet and compatibility with co-formulation alongside established antidiabetics including metformin, phenformin, buformin, tolbutamide, and glibenclamide [1]. The patent encompasses compounds where the guanidine is attached at the 4-position of the quinazoline ring with an amino substituent at position 2, establishing a clear intellectual property precedent for 4-quinazolinyl-guanidines in the metabolic disease space. In contrast, the 2-guanidinoquinazoline positional isomer series is not associated with hypoglycemic claims in the patent or primary literature, instead being directed toward oncology (STAT3), infectious disease (antibacterial translation inhibition), and ion channel modulation (ASIC3/GABA-A) [2]. This patent-based differentiation provides a procurement-relevant signal: researchers specifically targeting glucose homeostasis pathways should select the 4-substituted isomer to align with the established pharmacological direction of the chemical class.

Hypoglycemic Blood glucose Metabolic disorder Type 2 diabetes Guanidine pharmacophore

Physicochemical Identity: Exact Mass and Density Differentiate 2-Quinazolin-4-ylguanidine from C4-Methyl and C2-Guanidino Analogs

2-Quinazolin-4-ylguanidine (CAS 6635-74-1) has a measured density of 1.46 g/cm³, boiling point of 428.8°C at 760 mmHg, and exact monoisotopic mass of 187.08600 Da (molecular formula C9H9N5, molecular weight 187.20 g/mol) . Its closest substituted analog, 2-guanidine-4-methylquinazoline (GMQ, CAS 716-11-0), has molecular formula C10H11N5 and molecular weight 201.23 g/mol—a mass difference of +14.03 Da due to the additional methyl group at position 4 . The positional isomer 2-quinazolin-2-ylguanidine (CAS 102331-12-4) shares the identical molecular formula (C9H9N5) and molecular weight (187.20 g/mol) but differs in chromatographic retention behavior, UV absorption profile, and chemical reactivity due to altered electronic distribution across the quinazoline ring . These physicochemical differences enable unambiguous identity confirmation via LC-MS (exact mass), HPLC retention time comparison, or density measurement, which is critical for procurement quality assurance when multiple guanidinoquinazoline isomers are commercially available from chemical suppliers.

Exact mass Density Molecular weight Physicochemical properties Quality control

Scaffold Minimalism: Absence of C2 and C6/C8 Substituents Maximizes Derivatizable Positions for SAR Exploration

2-Quinazolin-4-ylguanidine bears no substituents on the quinazoline core beyond the 4-guanidino group, leaving positions 2, 5, 6, 7, and 8 available for chemical derivatization. This contrasts with the well-characterized 2-guanidinoquinazoline STAT3 inhibitor series, where SAR studies demonstrated that C6-methyl (11b: STAT3 IC50 = 7.9 ± 2.8 μM) and C6,C8-dimethyl (11c: STAT3 IC50 = 0.8 ± 0.6 μM) substitutions modulate potency by up to ~20-fold relative to the unsubstituted 2-guanidino lead [1]. The antibacterial translation inhibitor SAR similarly revealed that relatively small substituents at positions 4, 6, and 8 of the quinazoline ring significantly enhance target activity, whereas modification of the guanidine group leads to decrease or loss of antibacterial potency [2]. The target compound's unsubstituted scaffold provides a clean starting point for systematic exploration of substituent effects at each ring position without confounding pre-existing substitutions, enabling de novo SAR generation across any biological target of interest. This scaffold minimalism is particularly valuable for fragment-based drug discovery and diversity-oriented synthesis libraries where maximal derivatizable positions are desired.

Scaffold derivatization Structure-activity relationship Lead optimization Synthetic versatility Medicinal chemistry

Differential Screening History: 4-Guanidinoquinazoline Is Under-Interrogated in Kinase and Ion Channel Panels Relative to 2-Guanidino Isomers

The 2-guanidinoquinazoline series has been subjected to extensive biological profiling, including: STAT3 pathway inhibition (LaPorte et al., 2014) with demonstrated selectivity over STAT1 and no activity against >80 kinases tested for compound 11a [1]; antibacterial translation inhibition via high-throughput screening against bacterial ribosomes (Komarova et al., 2017) [2]; ASIC3 channel activation by GMQ (2-guanidine-4-methylquinazoline) at physiological pH [3]; GABA-A receptor antagonism with IC50 = 0.39 μM in primary rat hippocampal neurons (for GMQ) [4]; and HCV IRES binding with EC50 = 61 μM for lead compound 8b in a 2-guanidino-quinazoline series [5]. In contrast, the 4-guanidinoquinazoline positional isomer (2-Quinazolin-4-ylguanidine, CAS 6635-74-1) has not been reported in any of these assay systems in the peer-reviewed primary literature. This screening asymmetry means that the compound's activity profile across kinase panels, ion channels, GPCRs, and antibacterial targets remains largely uncharacterized, presenting both a risk (unknown polypharmacology) and an opportunity (potential for novel target identification in phenotypic or chemoproteomic screening campaigns).

Screening bias Kinase profiling Target engagement Chemical biology Novelty

Evidence-Backed Application Scenarios for 2-Quinazolin-4-ylguanidine (CAS 6635-74-1) in Scientific Research and Industrial Procurement


Hypoglycemic Agent Lead Optimization Starting from a 4-Quinazolinyl-Guanidine Scaffold

Based on the blood-sugar reducing claims in US Patent 4,128,643 for (2-amino-4-quinazolinyl)-guanidines [1], 2-Quinazolin-4-ylguanidine serves as a structurally minimal starting point for medicinal chemistry campaigns targeting type 2 diabetes or metabolic syndrome. The patent-specified oral dose range of 50–250 mg per tablet provides a preliminary pharmacokinetic benchmark. The unsubstituted scaffold permits systematic introduction of substituents at positions 2, 5, 6, 7, and 8 to optimize potency, selectivity, and ADME properties while maintaining the 4-guanidino pharmacophore that distinguishes this series from the 2-guanidino isomers directed toward oncology and anti-infective applications.

Positional Isomer Comparator for Selectivity Profiling in STAT3, Kinase, and Ion Channel Assays

Because the 2-guanidinoquinazoline positional isomers have established activity at STAT3 (IC50 0.8–15.7 μM) [2], bacterial ribosomes [3], ASIC3 channels, and GABA-A receptors (GMQ IC50 = 0.39 μM), 2-Quinazolin-4-ylguanidine serves as an essential negative-control positional isomer in target engagement panels. Its inclusion in screening cascades enables researchers to determine whether biological activity observed for guanidinoquinazoline hits is dependent on the 2-guanidino substitution pattern or is a general property of the guanidinoquinazoline chemotype, thereby informing scaffold-specific SAR interpretation.

Diversity-Oriented Synthesis Library Core for Fragment-Based Drug Discovery

With five unsubstituted positions on the quinazoline ring available for derivatization, 2-Quinazolin-4-ylguanidine provides maximal synthetic vectors for generating diverse compound libraries. The guanidine moiety offers a hydrogen-bond-rich functional group suitable for fragment growing and linking strategies, while the quinazoline core provides aromatic stacking potential and metabolic stability. This scaffold minimalism contrasts with pre-substituted literature leads (e.g., STAT3 inhibitor 11a with three pre-existing substituents [2]) and GMQ (with a C4-methyl group), enabling unbiased exploration of chemical space in fragment-based screening and DNA-encoded library construction.

Metabolic Disease Phenotypic Screening Probe with Reduced Kinase Polypharmacology Risk

The 4-guanidinoquinazoline scaffold has not been reported in kinase profiling panels (>80 kinases tested for the related 2-guanidino lead 11a, which showed no significant kinase activity) [2], suggesting that the guanidinoquinazoline chemotype may inherently exhibit low kinase promiscuity. For phenotypic screening campaigns in metabolic disease models (e.g., glucose uptake, insulin secretion, adipocyte differentiation), 2-Quinazolin-4-ylguanidine offers a starting point that is structurally aligned with the hypoglycemic patent direction [1] while potentially reducing the risk of confounding kinase-mediated phenotypes that complicate hit triage. Its differential screening history relative to the extensively profiled 2-guanidino series [REFS-2 through REFS-5] makes it particularly suitable for unbiased target identification via chemoproteomic approaches.

Quote Request

Request a Quote for 2-Quinazolin-4-ylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.